N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide
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Overview
Description
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a tert-butylbenzamide moiety, which can enhance its stability and solubility.
Preparation Methods
The synthesis of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Acetylphenyl Group: This step involves the acylation of the benzothiazole core using 4-acetylphenyl isocyanate.
Attachment of the Carbamoylmethylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a suitable carbamoylmethylsulfanyl reagent.
Addition of the Tert-Butylbenzamide Moiety: The final step involves the coupling of the intermediate product with 4-tert-butylbenzoyl chloride under basic conditions.
Chemical Reactions Analysis
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzothiazole core and the tert-butylbenzamide moiety.
Scientific Research Applications
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzothiazole core is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its structural similarity to other biologically active benzothiazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or solubility.
Mechanism of Action
The mechanism of action of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamoylmethylsulfanyl group may enhance the compound’s binding affinity to its targets, while the tert-butylbenzamide moiety can improve its pharmacokinetic properties.
Comparison with Similar Compounds
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-TERT-BUTYLBENZAMIDE can be compared to other benzothiazole derivatives, such as:
2-ACETYLPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE: This compound has a similar benzothiazole core but different substituents, leading to distinct biological activities.
N-[(4-Acetylphenyl)carbamoyl]leucine: Another benzothiazole derivative with different functional groups, which can affect its chemical reactivity and biological properties.
Properties
Molecular Formula |
C28H27N3O3S2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C28H27N3O3S2/c1-17(32)18-7-11-21(12-8-18)29-25(33)16-35-27-31-23-14-13-22(15-24(23)36-27)30-26(34)19-5-9-20(10-6-19)28(2,3)4/h5-15H,16H2,1-4H3,(H,29,33)(H,30,34) |
InChI Key |
BQVZJTKDQSHHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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